molecular formula C14H9Cl4NO2 B14577257 2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide CAS No. 61166-52-7

2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide

Cat. No.: B14577257
CAS No.: 61166-52-7
M. Wt: 365.0 g/mol
InChI Key: LWYBULURSAIMTQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a hydroxymethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 2,3,4,5-tetrachlorobenzoic acid with phenylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete chlorination and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ferric chloride as a catalyst in the chlorination step can significantly improve the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives of the original compound. These products can have different physical and chemical properties, making them useful for specific applications .

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachloro-6-(hydroxymethyl)benzoic acid
  • 2,3,4,5-Tetrachloro-6-methylpyridine
  • 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Uniqueness

2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide is unique due to the presence of both a hydroxymethyl group and multiple chlorine atoms, which confer distinct chemical properties.

Properties

CAS No.

61166-52-7

Molecular Formula

C14H9Cl4NO2

Molecular Weight

365.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide

InChI

InChI=1S/C14H9Cl4NO2/c15-10-8(6-20)9(11(16)13(18)12(10)17)14(21)19-7-4-2-1-3-5-7/h1-5,20H,6H2,(H,19,21)

InChI Key

LWYBULURSAIMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)CO

Origin of Product

United States

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